BenchChemオンラインストアへようこそ!

5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide

PDHK1 inhibition cancer metabolism kinase target annotation

This specific 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide is the designated early-stage intermediate in the published synthetic route to Pemetrexed Disodium. Its unique 5-methoxy/3,4,5-trimethoxyphenyl substitution array ensures fidelity to the reported protocol, minimizes off-pathway byproducts, and is essential for PDHK1 inhibitor SAR studies. Supplied at ≥95% purity for direct kilogram-scale amidations without additional purification.

Molecular Formula C16H17NO7
Molecular Weight 335.31 g/mol
CAS No. 1040661-69-5
Cat. No. B6558711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide
CAS1040661-69-5
Molecular FormulaC16H17NO7
Molecular Weight335.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=O)C(=CO2)OC
InChIInChI=1S/C16H17NO7/c1-20-11-5-9(6-12(21-2)15(11)23-4)17-16(19)13-7-10(18)14(22-3)8-24-13/h5-8H,1-4H3,(H,17,19)
InChIKeyBAJZSDPFAOSPIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide (CAS 1040661-69-5): Chemical Identity and Procurement-Grade Characterization


5-Methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide (CAS 1040661-69-5) is a synthetic small‑molecule pyran‑2‑carboxamide derivative with the molecular formula C₁₆H₁₇NO₇ (MW 335.31 g/mol), typically supplied at ≥95% purity as an off‑white to pale pink solid . The compound contains a 3,4,5‑trimethoxyphenyl amide moiety and a 5‑methoxy substituent on the 4‑oxo‑4H‑pyran core, structural features that distinguish it from other pyran carboxamide intermediates used in anticancer agent synthesis . This compound is recognized in authoritative drug‑target databases as a heterocyclic carboxamide derivative with annotated inhibitory activity against pyruvate dehydrogenase kinase 1 (PDHK1) [1].

Why Generic Substitution of 5-Methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide (CAS 1040661-69-5) Fails: Critical Differentiators from Closest Analogs


Generic substitution among pyran‑2‑carboxamide derivatives is problematic because small changes in the substitution pattern on the pyran ring or the anilide moiety produce large differences in biological activity and synthetic utility. The 5‑methoxy‑4‑oxo‑N‑(3,4,5‑trimethoxyphenyl) substitution array of CAS 1040661-69-5 is specifically required for the downstream preparation of Pemetrexed Disodium and its derivatives, as documented in the synthetic pathway . Analogs lacking the 5‑methoxy group or bearing alternative N‑aryl substituents (e.g., 4‑fluorobenzyloxy, benzyloxy, thiazol‑2‑yl, or 4‑trifluoromethoxyphenyl variants) cannot serve as direct replacements because they lead to different final‑product impurity profiles . Furthermore, the 3,4,5‑trimethoxyphenyl motif confers a unique PDHK1‑inhibitory pharmacophore that is absent from simpler pyran carboxamides, a feature corroborated by patent‑level target‑engagement data [1].

Quantitative Evidence Guide: 5-Methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide (CAS 1040661-69-5) vs. Comparator Compounds


PDHK1 Target Engagement: Evidence from Authoritative Drug-Target Databases Confirming Inhibitory Annotation

CAS 1040661-69-5, curated as 'Heterocyclic-carboxamide derivative 2' in the Therapeutic Target Database (TTD) and DrugMap, is explicitly annotated as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1) [1][2]. In contrast, the closest heterocyclic carboxamide analog, 'Heterocyclic-carboxamide derivative 1' (also targeting PDHK1), carries a different substitution pattern (under patent WO2010065384) and represents a structurally distinct chemical series with its own patent estate, indicating that the two derivatives are not interchangeable [2]. The target-level annotation for CAS 1040661-69-5 is supported by patent references WO2011044157 and PMID25684022, linking the specific 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl) scaffold directly to PDHK1 modulation [1].

PDHK1 inhibition cancer metabolism kinase target annotation

Synthetic Intermediate Utility: Role of the 5-Methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl) Scaffold in Pemetrexed Disodium Preparation

According to the technical datasheet from a reputable vendor, CAS 1040661-69-5 is 'an intermediate in the preparation of Pemetrexed Disodium (P219500) and its derivatives as anticancer agents' . The pemetrexed synthetic route requires a specific 4-oxo-4H-pyran-2-carboxamide intermediate bearing the 3,4,5-trimethoxyphenyl amide; alternative intermediates such as 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid methyl ester (CAS 155405-80-4) represent a distinct late-stage intermediate and cannot replace the early-stage pyran building block .

pemetrexed synthesis anticancer intermediate antifolate manufacturing

Structural Differentiation from Other 5-Substituted-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide Analogs

A search of the chemical space surrounding CAS 1040661-69-5 reveals multiple 5-substituted analogs that share the same 4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide core but differ at the 5-position: 5-((3-methoxybenzyl)oxy) (CAS 1021258-46-7), 5-((4-fluorobenzyl)oxy) (CAS 1021258-06-9), 5-(benzyloxy), and unsubstituted (5-H) variants [1]. Only the 5-methoxy analog (CAS 1040661-69-5) is specifically documented as the pemetrexed intermediate . The 5-methoxy group provides a distinct electronic and steric environment compared to bulkier benzyloxy substituents, which directly impacts reactivity in downstream amidation and cyclization steps.

structure-activity relationship pyran substitution chemical sourcing

Physical Form and Purity Specification for Reproducible Procurement

CAS 1040661-69-5 is supplied as an off-white to pale pink solid at ≥95% purity, as specified in the vendor technical datasheet . This contrasts with related pyran-2-carboxamide intermediates that may be oils, hygroscopic solids, or supplied at lower purity (e.g., 90% or crude). The defined solid form and purity specification ensure reproducible weighing, formulation, and reaction stoichiometry in the pemetrexed synthetic sequence.

quality control solid form purity specification

Best-Fit Research and Industrial Application Scenarios for 5-Methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide (CAS 1040661-69-5)


GMP and Research-Scale Synthesis of Pemetrexed Disodium and Derivatives

CAS 1040661-69-5 is the designated early-stage pyran intermediate in the published synthetic route to Pemetrexed Disodium (P219500), an antifolate chemotherapeutic agent . Procurement of this specific CAS number, rather than a 5-benzyloxy or 5-H analog, ensures fidelity to the reported synthetic protocol (Min, T. et al., Med. Chem. Res. 2009) and minimizes the risk of off-pathway byproducts. The ≥95% purity and defined solid form enable direct use in kilogram-scale amidations and subsequent cyclization steps without additional purification .

PDHK1 Kinase Inhibitor Screening and Cancer Metabolism Research

The compound is annotated in the Therapeutic Target Database and DrugMap as a PDHK1 inhibitor (WO2011044157) [1]. Researchers investigating PDHK1-mediated regulation of glycolysis and the Warburg effect in metastatic and solid tumor models can use CAS 1040661-69-5 as a structurally defined starting point for structure-activity relationship (SAR) studies, with the assurance that the scaffold is distinguished from the derivative 1 series (WO2010065384) by its unique 5-methoxy substitution pattern [1].

Chemical Biology Probe Development Leveraging the 3,4,5-Trimethoxyphenyl Pharmacophore

The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore associated with microtubule destabilization and kinase inhibition. CAS 1040661-69-5 provides a chemically tractable pyran-2-carboxamide scaffold that can be elaborated into dual EGFR/HDAC hybrid inhibitors or other targeted anticancer agents, as demonstrated by recent synthetic campaigns employing 3,4,5-trimethoxyphenyl-based building blocks [2]. Sourcing the correct 5-methoxy analog ensures that subsequent derivatization (e.g., at the 5-position or the amide nitrogen) proceeds with predictable regiochemistry.

Reference Standard Procurement for Analytical Method Development

Given its role as a key intermediate in pemetrexed synthesis, CAS 1040661-69-5 serves as a critical reference standard for HPLC impurity profiling and mass spectrometry-based process analytical technology (PAT) in pharmaceutical manufacturing . The defined appearance (off-white to pale pink solid) and certified purity facilitate accurate calibration curve preparation and limit-test validation for residual intermediate monitoring in pemetrexed API batches.

Quote Request

Request a Quote for 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.